3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] is a chemical compound with the molecular formula C14H19N·ClH. This compound features a spiro structure, characterized by a fusion between a naphthalene moiety and a piperidine ring, which contributes to its unique chemical properties and potential applications in scientific research. The hydrochloride salt form of this compound is commonly used in various studies due to its stability and solubility in biological systems .
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] is classified as a piperidine derivative, which is a category of compounds known for their diverse biological activities. It is particularly noted for its potential as a gastric antisecretory agent and has been investigated for its interactions with specific receptors such as H^+,K^+-ATPase . This compound serves as an important building block in organic synthesis, facilitating the development of more complex molecules in medicinal chemistry.
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under controlled conditions. One prevalent method includes:
In an industrial context, continuous flow reactors may be utilized to enhance yield and maintain consistent reaction conditions. High-purity starting materials are essential to achieve the desired product quality .
Common synthetic routes include:
The molecular structure of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] can be described as follows:
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] can undergo various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of a base |
The products formed from these reactions vary based on the specific reagents and conditions employed.
The mechanism of action for 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] primarily involves its interaction with H^+,K^+-ATPase. This interaction inhibits gastric acid secretion by competing with potassium ions at the binding site on the enzyme. Studies have demonstrated that certain derivatives exhibit significant inhibitory activity on histamine-stimulated gastric acid secretion in animal models .
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile makes it suitable for further functionalization in synthetic applications.
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] has several scientific applications:
The spirocyclic architecture imposes significant stereochemical constraints that distinguish it from planar bicyclic systems. In 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] (CAS: 134697-64-6), the spiro carbon atom forces the naphthalene and piperidine rings into perpendicular planes, creating a well-defined three-dimensional topology. This arrangement minimizes conformational flexibility while allowing strategic substituent placement for optimal target engagement. For example, the 1'-position can accommodate aryl groups (e.g., phenyl in methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate), enhancing interactions with hydrophobic binding pockets .
Conformational Restriction and Bioactivity: The locked geometry of spirocycles like 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one (C₁₄H₁₇NO) reduces rotational freedom, leading to higher binding specificity. This rigidity is particularly advantageous for central nervous system (CNS) targets, where the scaffold’s balanced lipophilicity (predicted LogP 2.1–3.8) facilitates blood-brain barrier penetration without compromising solubility . The presence of a carbonyl group at C1 (as in the 1-one derivative) further modulates electronic properties, decreasing piperidine nitrogen basicity (pKa ~7.2) compared to unsubstituted analogues (pKa ~9.8) [7].
Stereochemical Complexity: Introduction of chiral centers, as seen in methyl (S)-2'-oxo-1'-phenyl derivatives, enables enantioselective interactions. The (S)-configuration at the spiro center in such compounds optimizes binding to asymmetric enzyme pockets, improving potency against neurological targets. Computational studies confirm that these derivatives exhibit ideal polar surface areas (45–60 Ų), balancing membrane permeability and aqueous solubility .
Table 1: Structural Variations in Spiro[naphthalene-piperidine] Derivatives
Compound Name | 1'-Substituent | 2'-Substituent | 6-Substituent | Spiro Center Configuration |
---|---|---|---|---|
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] | H | H | H | Racemic |
Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate | Phenyl | Oxo | Methyl carboxylate | S |
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one | H | Oxo | H | N/A |
Table 2: Physicochemical Profiles of Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | LogP |
---|---|---|---|---|
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] | C₁₄H₁₉N | 201.31 | 10.88±0.20 | 3.2 |
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one | C₁₄H₁₇NO | 215.29 | 7.2 (conj. acid) | 2.5 |
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride | C₁₄H₁₈ClNO | 251.75 | N/A | N/A |
Spirocyclic frameworks gained prominence in the 1970s with early syntheses relying on stoichiometric Lewis acids (e.g., AlCl₃) for Friedel-Crafts cyclizations. These methods faced challenges in regioselectivity and yield (<20%), particularly for 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] synthesis from β-tetralone precursors [2] . The 1980–90s saw CAS registrations (e.g., 134697-64-6 in 1992) for unsubstituted variants, though scalability remained limited due to byproduct formation during spirocyclization [2].
Synthetic Advancements: The 2010s marked a paradigm shift with ruthenium-catalyzed reductive amination/cyclization cascades, enabling stereocontrolled assembly of complex derivatives like methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate in three steps (62% yield). This method overcame prior limitations by using RuCl₃/NaBH₄ to effect simultaneous imine reduction and ring closure, establishing the spiro center with >98% ee . Concurrently, multicomponent reactions streamlined access to diverse analogues, facilitating structure-activity relationship (SAR) studies for neurological targets .
Therapeutic Adoption: FDA approval of spirocycle-containing drugs (e.g., cetirizine for allergies, danoprevir for HCV) validated the scaffold’s utility. By 2021, >20 approved drugs incorporated spiro motifs, highlighting their transition from synthetic curiosities to clinical assets . The spiro[naphthalene-piperidine] subclass specifically gained traction for calcium channel modulation, as evidenced by patent EP2789613A1 covering derivatives for cerebrovascular and Alzheimer’s disease .
Table 3: Historical Milestones in Spiro[naphthalene-piperidine] Development
Timeframe | Key Advancement | Impact |
---|---|---|
1970–1980s | Friedel-Crafts alkylation of β-tetralones | Initial access to racemic spiro scaffolds; low yields (15–20%) |
1992 | CAS registration (134697-64-6) for unsubstituted derivative | Commercial availability for research |
2010s | Ru-catalyzed asymmetric spirocyclization | High-yield (62%), enantioselective synthesis |
2023 | Griggs et al. modular synthesis | Enabled C6-carboxylate/1'-aryl functionalization |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0